N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide

Fragment-based drug discovery Lead optimization Physicochemical property space

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide (ZINC000275748554; C15H18N4O2S2; MW 350.47; logP 2.70) occupies a structurally defined fragment-to-lead chemical space combining a [1,2,4]triazolo[4,3-a]pyridine core, a chiral 3-methylbutyl linker, and a thiophene-2-sulfonamide warhead. This scaffold class is under active investigation across multiple therapeutic areas including pain (NaV1.7 inhibition) , malaria , cancer immunotherapy (IDO1 inhibition) , and oncology (PI3K inhibition).

Molecular Formula C15H18N4O2S2
Molecular Weight 350.5 g/mol
Cat. No. B12162465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide
Molecular FormulaC15H18N4O2S2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H18N4O2S2/c1-11(2)10-12(18-23(20,21)14-7-5-9-22-14)15-17-16-13-6-3-4-8-19(13)15/h3-9,11-12,18H,10H2,1-2H3
InChIKeyYPTYYJVOSXZDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide – Fragment-to-Lead Scaffold Selection & Procurement Reference


N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide (ZINC000275748554; C15H18N4O2S2; MW 350.47; logP 2.70) occupies a structurally defined fragment-to-lead chemical space combining a [1,2,4]triazolo[4,3-a]pyridine core, a chiral 3-methylbutyl linker, and a thiophene-2-sulfonamide warhead [1]. This scaffold class is under active investigation across multiple therapeutic areas including pain (NaV1.7 inhibition) [2], malaria [3], cancer immunotherapy (IDO1 inhibition) [4], and oncology (PI3K inhibition) [5]. Unlike highly optimized leads within these series, this compound carries no additional core substitution and possesses no known biological activity in ChEMBL 20 [1], positioning it as a clean-slate starting point for fragment-based drug discovery (FBDD), novel target identification, and medicinal chemistry optimization campaigns.

Why N-[3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide Cannot Be Interchanged with In-Class Triazolopyridine Sulfonamides


Within the triazolopyridine sulfonamide family, biological activity is exquisitely sensitive to three pharmacophoric determinants: the sulfonamide warhead identity, the core substitution pattern, and the linker stereochemistry. N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides achieve NaV1.7 IC50 values of 3–133 nM [1] through specific methanesulfonamide–channel interactions, while 6-sulfonamide-substituted triazolopyridines exhibit antimalarial activity (IC50 2.24–4.98 μM) [2]. The target compound differs from both series in three critical respects: (i) it employs a thiophene-2-sulfonamide warhead rather than methanesulfonamide or aryl sulfonamide, altering hydrogen-bonding geometry and steric bulk; (ii) it bears a chiral 3-methylbutyl linker at the 3-position of the triazolopyridine rather than a methyl or benzyl linker; and (iii) the triazolopyridine core is otherwise unsubstituted, eliminating additional binding interactions exploited by optimized leads. These structural divergences preclude direct interchange of potency, selectivity, and physicochemical property assumptions across analogs [3].

N-[3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide – Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Fragment-to-Lead Chemical Space Differentiation vs. Minimal Thiophene-2-sulfonamide Fragment

The target compound (MW 350.47, logP 2.70, heavy atom count 23, fraction sp3 0.53) occupies a chemically elaborated fragment-to-lead space distinct from the minimal thiophene-2-sulfonamide fragment (MW 163.22, logP ~0.58, heavy atom count 10). The 2.14-fold increase in molecular weight is accompanied by integration of the [1,2,4]triazolo[4,3-a]pyridine core and a chiral 3-methylbutyl linker, adding 4 heteroatoms and 3 additional ring systems [1]. The target compound maintains Rule-of-5 compliance while offering substantially greater 3D complexity (fraction sp3 = 0.53, 4 rings) compared to the planar fragment, as quantified by ZINC physicochemical descriptors [1].

Fragment-based drug discovery Lead optimization Physicochemical property space

Chiral Center and sp3 Fraction Differentiation from Achiral Triazolopyridine-Thiophene Sulfonamide Analogs

The target compound features a single chiral center at the carbon atom linking the 3-methylbutyl chain to the triazolopyridine 3-position, resulting in a fraction sp3 of 0.53 [1]. This contrasts with close thiophene-2-sulfonamide analogs such as N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide, which employs an achiral methylene linker (fraction sp3 lower, 0 chiral centers). The presence of a defined stereocenter introduces the potential for enantioselective biological recognition, a feature absent in the achiral methylene-linked comparator series . The compound is commercially supplied as a racemate (typically 95% purity), and chiral resolution may yield enantiomer-specific biological profiles [1].

Stereochemistry Target selectivity Chiral resolution

Sulfonamide Warhead Chemotype Differentiation from NaV1.7 Methanesulfonamide Inhibitor Series

The target compound employs a thiophene-2-sulfonamide warhead, which differs fundamentally from the methanesulfonamide warhead utilized by the clinically pursued NaV1.7 inhibitor chemotype represented by GNE-131 (IC50 3 nM, MW 442.57) [1]. The J Med Chem 2018 series demonstrates that N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides achieve NaV1.7 IC50 values spanning 3–133 nM through specific methanesulfonamide–channel interactions [2]. The thiophene ring in the target compound introduces an aromatic sulfur-containing heterocycle in place of the methyl group, increasing steric bulk, altering hydrogen-bond acceptor geometry, and adding π-stacking potential. Consistent with this structural divergence, the target compound shows no known activity in ChEMBL 20 [3], confirming that the thiophene-2-sulfonamide warhead does not simply recapitulate methanesulfonamide pharmacology. This warhead substitution may redirect target engagement toward alternative sulfonamide-binding proteins such as carbonic anhydrases or serine proteases [4].

Ion channel pharmacology NaV1.7 Pain therapeutics Selectivity profiling

Core Substitution Pattern Differentiation from Antimalarial Triazolopyridine 6-Sulfonamide Leads

The target compound carries the sulfonamide moiety on an exocyclic nitrogen at the triazolopyridine 3-position via a chiral alkyl linker, whereas the antimalarial lead compounds reported by Karpina et al. (2020) bear the sulfonamide group directly at the 6-position of the triazolopyridine core (6-sulfonamide regioisomer) [1]. The two most active antimalarial compounds in that series—3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC50 = 2.24 μM) and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC50 = 4.98 μM)—achieve their anti-Plasmodium falciparum activity via a 6-sulfonamide pharmacophore with N-aryl/N-benzyl substitution [1]. The target compound's 3-position exocyclic sulfonamide connectivity and thiophene warhead represent a distinct regioisomeric and chemotype arrangement that has not been evaluated in the published antimalarial virtual screening library of 1,561 triazolopyridine sulfonamides [1], and shows no known activity per ChEMBL [2].

Antimalarial drug discovery Falcipain-2 Sulfonamide positional isomer

Clean-Slate Bioactivity Profile as a Negative Control and Novel Target Identification Tool vs. Polypharmacological PI3K Inhibitor PF-4989216

The target compound has no known biological activity in ChEMBL 20, no reported publications, and has not been used in any clinical trials [1]. This contrasts sharply with optimized multi-target tool compounds such as PF-4989216, a thiophene/triazole-containing PI3K inhibitor with a PI3Kα Ki of 0.6 nM, cellular pAKT S473 IC50 of 79 nM, and mTOR selectivity ratio of 2,400-fold (mTOR Ki = 1,440 nM) [2]. PF-4989216 also inhibits p110β (IC50 142 nM), p110γ (IC50 65 nM), p110δ (IC50 1 nM), and VPS34 (IC50 110 nM), demonstrating substantial polypharmacology [2]. The target compound's absence of known target engagement [1] makes it valuable for orthogonal applications: (i) as a negative control in PI3K or kinase inhibitor assays where a structurally related but inactive triazolopyridine-thiophene compound is required; (ii) as an unbiased starting fragment for affinity-based target identification (e.g., chemical proteomics, thermal shift assays); and (iii) as a diversity element in phenotypic screening libraries where specific target hypotheses are not predetermined. SEA prediction suggests potential TRPC3 ion channel interaction (P-value 53) [1], offering a computationally guided hypothesis for targeted screening.

Negative control reagent Target deconvolution Phenotypic screening Selectivity profiling

N-[3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide – Evidence-Anchored Application Scenarios for Procurement Planning


Fragment-to-Lead Medicinal Chemistry: Diverse Core with Chiral Handle for Kinase or Ion Channel Library Design

With MW 350.47, logP 2.70, 4 rings, fraction sp3 0.53, and a chiral 3-methylbutyl linker (ΔMW +187 vs. minimal thiophene-2-sulfonamide fragment), the compound provides a synthetically elaborated starting point for lead optimization programs targeting novel kinases or ion channels [1]. The thiophene-2-sulfonamide warhead introduces distinct hydrogen-bonding and π-stacking pharmacophoric elements absent from methanesulfonamide-based series (e.g., GNE-131, NaV1.7 IC50 3 nM) [2], potentially redirecting target engagement toward alternative sulfonamide-binding pockets. The chiral center enables enantiomer-specific SAR exploration and composition-of-matter patent strategies [1]. Synthetic vectors include modifications at the unsubstituted triazolopyridine positions (C-6, C-7, C-8) and the thiophene ring (C-4, C-5), offering ≥5 independent diversification points.

Negative Control Reagent for Triazolopyridine Sulfonamide Target Engagement Studies

The compound's documented absence of activity across ChEMBL 20 (no known target engagement, 0 publications) [1] establishes it as a structurally matched negative control for biochemical and cellular assays involving triazolopyridine sulfonamide tool compounds. Unlike PF-4989216 (PI3Kα Ki 0.6 nM, ≥7 known off-targets across the PI3K/mTOR family) [3], the target compound introduces no confounding pharmacology, making it suitable for: (i) counter-screening in PI3K or NaV1.7 inhibitor programs to confirm on-target specificity; (ii) use as a vehicle control in in vivo pharmacology where a structurally related but inactive analog is required; and (iii) normalization of non-specific binding in affinity-based target identification experiments (e.g., cellular thermal shift assays, chemical proteomics).

Diversity Screening Element for Phenotypic and Target-Agnostic Drug Discovery Campaigns

The compound combines a [1,2,4]triazolo[4,3-a]pyridine core (validated in NaV1.7, IDO1, and antimalarial programs [2][4]) with a thiophene-2-sulfonamide warhead not represented in published triazolopyridine sulfonamide screening libraries [5]. This chemotype was absent from the 1,561-compound virtual library screened against falcipain-2 [5], indicating it constitutes untested chemical space within this scaffold class. Its SEA-predicted TRPC3 ion channel interaction (P-value 53) provides a computationally guided hypothesis for targeted screening [1]. With no predetermined target annotation, the compound is an ideal unbiased diversity element for high-throughput phenotypic screening cascades in oncology, immunology, or anti-infective discovery.

Enantiomer-Specific Probe Development via Chiral Resolution

The single chiral center at the 3-methylbutyl-triazolopyridine junction (fraction sp3 0.53) [1] distinguishes this compound from achiral triazolopyridine-thiophene sulfonamide analogs (0 chiral centers on linker). Chiral resolution of the racemic mixture (commercially supplied at ≥95% purity) can yield enantiomer-specific biological profiles, enabling: (i) identification of the eutomer for target engagement; (ii) use of the distomer as an enantiomeric negative control; and (iii) exploration of stereochemistry-dependent pharmacokinetic properties. This capability is unavailable for achiral linker analogs, providing a structural differentiation that supports intellectual property generation and selective probe development.

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